Cas no 867-13-0 (Triethyl phosphonoacetate)

Triethyl phosphonoacetate is a versatile reagent utilized in organic synthesis. Its key advantage lies in its ability to participate in Mitsunobu reactions and other transformations involving nucleophilic substitution, thus offering a efficient route to various ester derivatives. It possesses excellent stability and handling characteristics.
Triethyl phosphonoacetate structure
Triethyl phosphonoacetate structure
Product name:Triethyl phosphonoacetate
CAS No:867-13-0
MF:C8H17O5P
MW:224.191344022751
MDL:MFCD00009177
CID:40084
PubChem ID:24887466

Triethyl phosphonoacetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-(diethoxyphosphoryl)acetate
    • TEPA
    • Diethyl ethoxycarbonylmethylphosphonate
    • Phosphonoacetic acid triethyl ester
    • Triethyl phosphonacetate
    • (Ethoxycarbonylmethyl)-diethoxyphosphine oxide
    • Triethyl phosphonoacetate
    • Acetic acid, 2-(diethoxyphosphinyl)-, ethyl ester
    • DIETHYLPHOSPHONOACETIC ACID ETHYL ESTER
    • Triethyl Phosphonoac
    • AURORA KA-1452
    • diethoxyphosphoryl-acetic acid ethyl ester
    • Diethyl [(ethoxycarbonyl)methyl]phosphonate
    • PHOSPHONOACETIC ACID ETHYL ESTER
    • tl465
    • TRIETHY
    • TRIETHYL PHOSPHONOACEATE
    • Triethyl Phosphonoacetate ( Tepp)
    • TRIETHYL PHOSPHONOACETATE FOR SYNTHESIS
    • TRIETHYLPHOSPONOACETATE
    • Trietyl Phosphonoacetate
    • (Diethoxyphosphinyl)acetic acid ethyl ester
    • NSC 13898
    • NSC 16128
    • Ethyl Diethylphosphonoacetate
    • Ethyl (diethoxyphosphoryl)acetate
    • Ethyl (diethylphosphono)acetate
    • Triethyl phosphonoethanoate
    • Diethyl carboethoxymethylphosphonate
    • Acetic acid, (diethoxyphosphinyl)-, ethyl ester
    • Ethyl diethoxyphosphoryl acetate
    • Diethyl ethoxycarbonylmethanephosphonate
    • ETHYL (DIETHOXYPHOSPHINYL)ACETATE
    • Diethyl carbethoxymethylphosphonate
    • Phosphonoacetic acid, triethyl ester
    • Triethylphosphonoacetate
    • TL 4
    • Acetic acid, (diethoxyphosphinyl)-, ethyl ester (9CI)
    • Acetic acid, phosphono-, triethyl ester (6CI, 7CI, 8CI)
    • (Diethoxyphosphoryl)acetic acid ethyl ester
    • (Ethoxycarbonylmethyl)diethoxyphosphine oxide
    • 2-(Diethoxyphosphinyl)acetic acid ethyl ester
    • 2-Phosphonoacetic acid triethyl ester
    • Carbethoxymethyldiethyl phosphonate
    • Diethyl 2-ethoxy-2-oxoethylphosphonate
    • Diethyl phosphonoacetic acid ethyl ester
    • Ethyl 2-(diethoxylphosphoryl)acetate
    • Ethyl 2-(diethoxyphosphinyl)acetate
    • Ethyl 2-(diethylphosphono)acetate
    • Ethyl α-diethylphosphonoacetate
    • JC 224
    • Triethyl 2-phosphonoacetate
    • Triethyl phosphonoacetate,99%
    • EINECS 212-757-6
    • ethyl(diethoxyphosphoryl)acetate
    • CBDivE_001998
    • CAS-867-13-0
    • NSC-13898
    • phosphonoacetic acid-triethyl ester
    • ethyl 2-(diethyl phosphono)acetate
    • 2-diethoxyphosphorylacetic acid ethyl ester
    • Q-201872
    • DTXSID4041573
    • TL-465
    • Triethyl phosphonoacetate, 98%
    • MFCD00009177
    • WLN: OPO&O&2&2&1VO2
    • Tox21_302053
    • AKOS009156982
    • 022826171T
    • Ethanoic acid, 2-(diethoxyphosphinyl)-, ethyl ester
    • TriethylPhosphonoacetate-d2
    • NSC16128
    • NS00003566
    • CS-W009140
    • diethylethoxycarbonylmethyl-phosphonate
    • ethyl2-(diethoxyphosphoryl)acetate
    • NCGC00255680-01
    • ethyl 2-(diethoxyphosphoryl)ethanoate
    • EN300-52552
    • Q7841458
    • DB-013131
    • ethyl 2-diethoxyphosphorylacetate
    • 867-13-0
    • NSC-16128
    • NSC13898
    • ethyl diethylphosphonoactate
    • ethyldiethylphosphonoacetate
    • BCP24434
    • diethoxyphosphorylactic acid ethyl ester
    • InChI=1/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H
    • Diethyl phosphonoacetic acid, ethyl ester
    • Acetic acid, diethylphosphono-, ethyl ester
    • D1523
    • SCHEMBL16047
    • ethyl-2-(diethoxylphosphoryl)acetate
    • Triethyl phosphonoacetate, purum, >=97.0% (GC)
    • STL477594
    • Acetic acid, (diethylphosphono)-, ethyl ester
    • UNII-022826171T
    • (diethoxyphosphoryl)-acetic acid ethyl ester
    • DTXCID2021573
    • Ethyl (diethoxy-phosphoryl)-acetate
    • HY-Y0677
    • F0001-2154
    • TL 465
    • ethyl diethoxyphosphinylacetate
    • (Ethoxycarbonylmethyl)diethoxyphospshine oxide
    • STR01192
    • EC 212-757-6
    • (diethoxy-phosphoryl)-acetic acid ethyl ester
    • O,O-Diethyl ethoxycarbonylmethyl phosphonate
    • Acetic acid, triethyl ester
    • Ethyl (diethoxyphosphoryl)acetate #
    • CHEMBL3185304
    • Acetic acid, phosphono-, triethyl ester
    • triethyl phosphono acetate
    • Triethylophosphonoacetate
    • ethyl(diethoxyphosphinyl)acetate
    • Ethyl-2-(diethoxyphosphoryl)acetate
    • ethyl diethoxyphosphorylacetate
    • MDL: MFCD00009177
    • Inchi: 1S/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H3
    • InChI Key: GGUBFICZYGKNTD-UHFFFAOYSA-N
    • SMILES: O=C(CP(OCC)(OCC)=O)OCC
    • BRN: 1343714

Computed Properties

  • Exact Mass: 224.08100
  • Monoisotopic Mass: 224.081
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 8
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Surface Charge: 0
  • Topological Polar Surface Area: 61.8
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.13 g/mL at 25 °C(lit.)
  • Melting Point: -24°C
  • Boiling Point: 145°C/9mmHg(lit.)
  • Flash Point: Fahrenheit: 221 ° f
    Celsius: 105 ° c
  • Refractive Index: n20/D 1.431(lit.)
    n20/D 1.432
  • Water Partition Coefficient: Slightly miscible with water.
  • PSA: 71.64000
  • LogP: 1.81560
  • Solubility: Not determined

Triethyl phosphonoacetate Security Information

  • Symbol: GHS09
  • Prompt:warning
  • Signal Word:None
  • Hazard Statement: H411
  • Warning Statement: P273
  • Hazardous Material transportation number:UN 3082 9/PG 3
  • WGK Germany:3
  • Hazard Category Code: 51/53
  • Safety Instruction: S61-S37/39-S26
  • RTECS:AG9800000
  • Hazardous Material Identification: Xi
  • TSCA:Yes
  • PackingGroup:III
  • HazardClass:9
  • Storage Condition:Inert atmosphere,2-8°C
  • Risk Phrases:R36/37/38; R51/53

Triethyl phosphonoacetate Customs Data

  • HS CODE:2931901990
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

Triethyl phosphonoacetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R012829-2.5kg
Triethyl phosphonoacetate
867-13-0 98%
2.5kg
¥557 2024-05-21
TRC
T777000-100g
Triethyl Phosphonoacetate
867-13-0
100g
$92.00 2023-05-17
ChemScence
CS-W009140-100g
Carbethoxymethyldiethyl phosphonate
867-13-0 99.96%
100g
$29.0 2022-04-26
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A14120-100g
Triethyl phosphonoacetate, 98+%
867-13-0 98+%
100g
¥495.00 2023-02-09
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A14120-500g
Triethyl phosphonoacetate, 98+%
867-13-0 98+%
500g
¥1941.00 2023-02-09
Apollo Scientific
OR10710-100g
Diethyl [(ethoxycarbonyl)methyl]phosphonate
867-13-0
100g
£20.00 2025-02-19
Enamine
EN300-52552-5.0g
ethyl 2-(diethyl phosphono)acetate
867-13-0 93%
5g
$29.0 2023-05-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T107132-1kg
Triethyl phosphonoacetate
867-13-0 98%
1kg
¥246.90 2023-09-01
MedChemExpress
HY-Y0677-25g
Triethyl phosphonoacetate
867-13-0 99.82%
25g
¥100 2024-07-19
TRC
T777000-50g
Triethyl Phosphonoacetate
867-13-0
50g
$69.00 2023-05-17

Triethyl phosphonoacetate Production Method

Synthetic Routes 1

Reaction Conditions
1.1 1.5 h, 156 °C; 2.5 h, 156 °C
Reference
Study on the synthesis of ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate
Zhao, Jianbin; et al, Guangdong Huagong, 2013, 40(22),

Synthetic Routes 2

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Diethyl ether
1.2 -
Reference
Reaction of diethyl phosphorochloridite with enolates: a general method for synthesis of β-keto phosphonates and α-phosphono esters through carbon-phosphorus bond formation
Lee, Koo; et al, Journal of Organic Chemistry, 1991, 56(19), 5556-60

Synthetic Routes 3

Reaction Conditions
1.1 Reagents: Guaiacol ,  Triethylamine Solvents: Diethyl ether ,  Toluene ;  0 °C; 30 min, 0 °C; 0 °C → rt; 3 h, rt
2.1 30 min, 120 °C
Reference
Asymmetric Gold(I)-Catalyzed Tandem Hydroarylation-Nazarov Cyclization: Enantioselective Access to Cyclopentenones
Solas, Marta ; et al, Angewandte Chemie, 2022, 61(35),

Synthetic Routes 4

Reaction Conditions
Reference
Domino-reduction-aldolization Reactions Catalyzed Inter- and Intramolecularly by Chiral Copper Complexes
Deschamp, Julia, 2008, , ,

Synthetic Routes 5

Reaction Conditions
1.1 Catalysts: Iodine ;  2 h, 80 °C
Reference
Synthesis of triethyl phosphonoacetate esters catalyzed by iodine
Cai, Xiaohua; et al, Huaxue Yanjiu, 2006, 17(1), 41-43

Synthetic Routes 6

Reaction Conditions
1.1 2 h, 120 °C; 2 h, 165 °C
Reference
Simple synthesis of new 3-substituted 4-(3-chloro-4-fluorophenyl)-1H-pyrrole derivatives and their anticancer activity in vitro
Lan, Lan; et al, Heterocycles, 2014, 89(2), 375-397

Synthetic Routes 7

Reaction Conditions
1.1 rt → 100 °C; 2 h, 100 °C
Reference
Synthesis and α-glucosidase inhibitory activity of cinnamic amides
Cai, Xiao-Hua; et al, Youji Huaxue, 2007, 27(1), 77-81

Synthetic Routes 8

Reaction Conditions
1.1 Catalysts: Copper(II) acetylacetonate ;  heated
Reference
Diethyl phosphonite
Green, Kenneth, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-3

Synthetic Routes 9

Reaction Conditions
Reference
Synthesis of halogenated phosphonoacetate esters
McKenna, Charles E.; et al, Journal of Organic Chemistry, 1986, 51(26), 5467-70

Synthetic Routes 10

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ,  Water ;  rt → 0 °C
1.2 Reagents: N-methylmorpholine N-oxide ,  Osmium tetroxide Solvents: Water ;  overnight, 0 °C
1.3 Reagents: Sodium sulfite Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water
1.5 Reagents: Sodium periodate Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Lithium chloride
Reference
Enantioselective Total Synthesis of the Antitumor Macrolide Rhizoxin D
Lafontaine, Jennifer A.; et al, Journal of Organic Chemistry, 2003, 68(11), 4215-4234

Synthetic Routes 11

Reaction Conditions
Reference
Development of Catalysts for the Addition of N-H and O-H to Carbon-Carbon Double Bonds
Taylor, Jason Guy, 2008, , ,

Synthetic Routes 12

Reaction Conditions
Reference
Studies on the synthesis of vitamin D metabolites and analogs. Synthesis of 1α,3β,25-trihydroxy-21-norcholesta-5,7-diene triacetate
Pumar, M. C.; et al, Anales de Quimica, 1988, 84(1), 105-11

Synthetic Routes 13

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Dichloromethane ,  Water
Reference
Synthesis of dialkyl alkoxycarbonylmethanephosphonates (alkyl dialkoxyphosphinylacetates) using phase-transfer catalysis
Ye, Weizhen; et al, Synthesis, 1985, (10), 986-8

Synthetic Routes 14

Reaction Conditions
1.1 Catalysts: Copper(II) acetylacetonate Solvents: Benzene
Reference
A new one-pot synthesis of dialkyl phosphonates from diazo compounds and dialkyl hydrogen phosphites
Polozov, A. M.; et al, Synthesis, 1990, (6), 515-17

Synthetic Routes 15

Reaction Conditions
1.1 Reagents: Triethyl phosphite ;  5 h, 150 °C
1.2 Reagents: Phosphorus pentachloride ;  16 h, 80 °C
Reference
Rational design of a minimal and highly enriched CYP102A1 mutant library with improved regio-, stereo- and chemoselectivity
Seifert, Alexander; et al, ChemBioChem, 2009, 10(5), 853-861

Synthetic Routes 16

Reaction Conditions
1.1 Reagents: Water Catalysts: Sulfuric acid
Reference
Reaction of haloacetylenephosphonates with nucleophilic anions
Garibina, V. A.; et al, Zhurnal Obshchei Khimii, 1985, 55(9), 1994-2006

Synthetic Routes 17

Reaction Conditions
1.1 30 min, 60 - 80 °C
Reference
Synthesis and spectroscopic characterization of [1'-14C]ubiquinone-2, [1'-14C]-5-demethoxy-5-hydroxyubiquinone-2, and [1'-14C]-5-demethoxyubiquinone-2
Van der Klei, Anita; et al, European Journal of Organic Chemistry, 2002, (17), 3015-3023

Synthetic Routes 18

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  0 °C; 2 h, 25 °C
1.2 Reagents: Phosphorus oxychloride Solvents: Chloroform ;  0 °C; 1 h, 25 °C; 3 h, reflux
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.4 Reagents: Sodium bicarbonate ;  basified
2.1 Solvents: Triethyl phosphite ;  5 h, 150 °C
Reference
Peptidomimetic vinyl heterocyclic inhibitors of cruzain effect antitrypanosomal activity
Chenna, Bala C. ; et al, Journal of Medicinal Chemistry, 2020, 63(6), 3298-3316

Synthetic Routes 19

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane
1.2 Solvents: Tetrahydrofuran
Reference
α-Lithioalkylphosphonates as functional group carriers. An in situ acrylic ester synthesis
Tay, M. K.; et al, Synthetic Communications, 1988, 18(12), 1349-62

Synthetic Routes 20

Reaction Conditions
1.1 Reagents: 2,6-Lutidine ,  Ethyl vinyl ether Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Acetonitrile ;  24 h, rt
Reference
A Visible Light Ru-Catalyzed Photoredox Access to Substituted Dihydrofurans
Victoria-Miguel, Jorge; et al, Journal of Organic Chemistry, 2022, 87(14), 9088-9099

Synthetic Routes 21

Reaction Conditions
1.1 Solvents: Diethyl ether
2.1 Reagents: Water Catalysts: Sulfuric acid
Reference
Reaction of haloacetylenephosphonates with nucleophilic anions
Garibina, V. A.; et al, Zhurnal Obshchei Khimii, 1985, 55(9), 1994-2006

Synthetic Routes 22

Reaction Conditions
1.1 Reagents: Sodium Solvents: Diethyl ether
Reference
Synthesis of the sex pheromone of Lygus lineolaris (Heteroptera miridae)
Shakirzyanova, G. S.; et al, Chemistry of Natural Compounds (Translation of Khimiya Prirodnykh Soedinenii), 2001, 36(6), 623-624

Synthetic Routes 23

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Lithium chloride
Reference
Enantioselective Total Synthesis of the Antitumor Macrolide Rhizoxin D
Lafontaine, Jennifer A.; et al, Journal of Organic Chemistry, 2003, 68(11), 4215-4234

Synthetic Routes 24

Reaction Conditions
Reference
Carboxylic acid esters: synthesis from carbonic acid derivatives
Collier, S. J., Science of Synthesis, 2006, 20, 665-709

Synthetic Routes 25

Reaction Conditions
1.1 Reagents: PyBOP Solvents: Dichloromethane ;  rt; 2 h, rt
Reference
Development of potent inhibitors of the coxsackievirus 3C protease
Lee, Eui Seung; et al, Biochemical and Biophysical Research Communications, 2007, 358(1), 7-11

Synthetic Routes 26

Reaction Conditions
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: Benzene
Reference
Trifluoromethanesulfonic acid-catalyzed reaction of diazo compounds with dialkyl phosphites to form phosphonates
Polozov, A. M.; et al, Zhurnal Obshchei Khimii, 1992, 62(6), 1429-30

Synthetic Routes 27

Reaction Conditions
1.1 Reagents: 4-(Dimethylamino)pyridine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  30 min, rt
Reference
Synthesis and evaluation of designed PKC modulators for enhanced cancer immunotherapy
Hardman, Clayton ; et al, Nature Communications, 2020, 11(1),

Triethyl phosphonoacetate Raw materials

Triethyl phosphonoacetate Preparation Products

Triethyl phosphonoacetate Suppliers

Jiangsu Xinsu New Materials Co., Ltd
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(CAS:867-13-0)
Order Number:SFD756
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Quantity:25KG,200KG,1000KG
Purity:99%
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Additional information on Triethyl phosphonoacetate

Triethyl phosphonoacetate (CAS No. 867-13-0): A Versatile Intermediate in Modern Chemical Synthesis

Triethyl phosphonoacetate, with the chemical formula C6H11O4P, is a significant compound in the realm of organic synthesis and pharmaceutical development. Its CAS number, CAS No. 867-13-0, uniquely identifies it within the vast database of chemical substances, underscoring its importance in both academic research and industrial applications. This compound, characterized by its phosphonoacetic acid ester derivative structure, has garnered attention for its role as a versatile intermediate in the synthesis of various pharmacologically active molecules.

The utility of Triethyl phosphonoacetate stems from its unique reactivity, which allows it to participate in a multitude of chemical transformations. These include nucleophilic substitutions, condensations, and reductions, making it a valuable building block in the construction of complex molecular architectures. In particular, its incorporation into heterocyclic frameworks has been explored extensively, leading to the development of novel compounds with potential therapeutic benefits.

Recent advancements in synthetic methodologies have highlighted the importance of phosphonoacetic acid derivatives in drug discovery. The ability to introduce this moiety into drug candidates can enhance their metabolic stability, bioavailability, and overall pharmacological profile. For instance, studies have demonstrated that compounds containing the phosphono group exhibit improved binding affinity to biological targets, making them promising candidates for further development.

In the context of medicinal chemistry, Triethyl phosphonoacetate has been employed in the synthesis of kinase inhibitors, which are critical in treating various forms of cancer and inflammatory diseases. The phosphono group's ability to mimic carboxylic acid functionalities while offering additional electronic properties makes it an attractive feature for designing potent and selective inhibitors. Moreover, recent research has shown that derivatives of this compound can be used to develop antiviral agents, further expanding its scope of application.

The industrial significance of CAS No. 867-13-0 cannot be overstated. Its synthesis typically involves the reaction of phosphorus trichloride with ethyl acetoacetate under controlled conditions, yielding Triethyl phosphonoacetate as a key intermediate. This process is optimized for high yield and purity, ensuring that downstream applications are not compromised by impurities or byproducts. The compound's stability under various storage conditions also enhances its practicality for industrial-scale production.

The environmental impact of using Triethyl phosphonoacetate as an intermediate has also been a point of interest. Modern synthetic routes have been developed to minimize waste and reduce the use of hazardous reagents, aligning with global efforts to promote sustainable chemistry. These green chemistry principles not only make the production process more environmentally friendly but also economically viable by reducing costs associated with waste disposal and resource consumption.

The future prospects for Triethyl phosphonoacetate are promising, with ongoing research exploring new applications and synthetic strategies. Innovations in catalysis and flow chemistry are expected to further enhance its utility, allowing for more efficient and scalable production methods. Additionally, computational modeling and artificial intelligence are being leveraged to predict novel derivatives with enhanced properties, accelerating the drug discovery process.

In conclusion, Triethyl phosphonoacetate (CAS No. 867-13-0) is a cornerstone compound in modern chemical synthesis, with far-reaching implications in pharmaceuticals and materials science. Its unique structural features and reactivity make it indispensable for constructing complex molecules with potential therapeutic benefits. As research continues to uncover new applications and refine synthetic methodologies, this compound will undoubtedly remain at the forefront of scientific innovation.

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